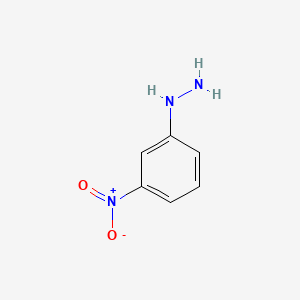

3-Nitrophenylhydrazine

Übersicht

Beschreibung

3-Nitrophenylhydrazine is a chemical compound with the linear formula O2NC6H4NHNH2 · HCl . It is often used as a reagent in various chemical reactions .

Synthesis Analysis

A highly sensitive liquid chromatography tandem mass spectrometry method based on a 3-nitrophenylhydrazine (3-NPH) derivatization strategy has been developed. This strategy simultaneously targets carbonyl, carboxyl, and phosphoryl groups for targeted metabolomic analysis in biological samples .Molecular Structure Analysis

The molecular formula of 3-Nitrophenylhydrazine is CHNO with an average mass of 153.139 Da and a Monoisotopic mass of 153.053833 Da .Chemical Reactions Analysis

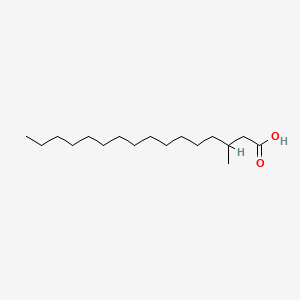

3-Nitrophenylhydrazine has been used in the derivatization of short-chain fatty acids (SCFAs) for detection using liquid chromatography tandem mass spectrometry (LC-QQQ-MS) . It has also been used in a derivatization strategy that simultaneously targets carbonyl, carboxyl, and phosphoryl groups for targeted metabolomic analysis .Physical And Chemical Properties Analysis

3-Nitrophenylhydrazine is a powder with a melting point of 210 °C (dec.) (lit.) . It has a molecular weight of 189.60 .Wissenschaftliche Forschungsanwendungen

Derivatization Agent for LC-MS/MS Analysis

3-Nitrophenylhydrazine (3-NPH) is used as a derivatization agent to enhance the detection of short-chain fatty acids (SCFAs) in liquid chromatography-tandem mass spectrometry (LC-MS/MS). It improves the retention capacity and sensitivity for SCFAs, which are crucial for understanding the metabolic interactions between gut microbiota and the host .

Metabolomics

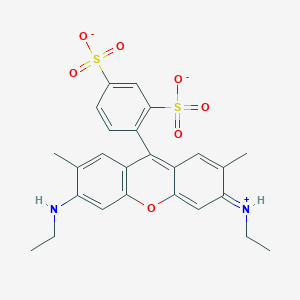

In metabolomics, 3-NPH serves as a derivatization reagent that targets carbonyl, carboxyl, and phosphoryl groups. This strategy significantly improves the detection sensitivity and chromatographic separation, enabling the analysis of a wide range of endogenous metabolites, including organic acids, amino acids, and nucleotides .

Metabolic Flux Analysis

The derivatization with 3-NPH simplifies the complexity of monitoring ion pairs of metabolites, which is beneficial for metabolic flux analysis (MFA). This is particularly useful for studying metabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway (PPP) in cell cultures .

Biomarker Identification

3-NPH derivatization enhances the sensitivity of LC-MS/MS methods, which is essential for the identification of biomarkers. This can provide insights into physiological states and diseases, as well as contribute to the discovery of therapeutic targets .

Analysis of Trace Biospecimens

The high sensitivity of the 3-NPH derivatization method allows for routine metabolomic analysis of trace amounts of biological samples. This is particularly important for studies involving limited sample sizes, such as oocytes and hematopoietic stem cells .

Histone Deacetylase Inhibition Studies

3-NPH derivatives are involved in the study of histone deacetylase inhibitors, which play a role in the differentiation of regulatory T cells. This application is significant in the field of immunology and for understanding the epigenetic regulation of gene expression .

Wirkmechanismus

Target of Action

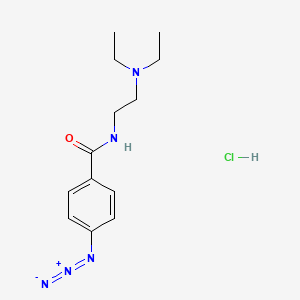

3-Nitrophenylhydrazine (3-NPH) primarily targets carbonyl, carboxyl, and phosphoryl groups . These groups are found in a wide range of endogenous metabolites, including organic acids, amino acids, carbohydrates, nucleotides, carnitines, and vitamins .

Mode of Action

3-NPH interacts with its targets through a derivatization strategy . This process involves the chemical modification of the target molecules, enhancing their detection sensitivity and chromatographic separation capability . The derivatization strategy simplifies the complexity of monitoring ion pairs of metabolites, which greatly facilitates the metabolic flux analysis .

Biochemical Pathways

The action of 3-NPH affects several biochemical pathways. It plays a significant role in the glycolysis , the tricarboxylic acid (TCA) cycle , and the pentose phosphate pathway (PPP) . These pathways are crucial for energy production and other metabolic processes in the cell .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-NPH is limited. It’s known that the compound has a molecular weight of189.60 and a linear formula of O2NC6H4NHNH2 · HCl .

Result of Action

The action of 3-NPH results in significantly improved detection sensitivity and chromatographic separation capability for targeted metabolomic analysis . This enables routine metabolomic analysis in trace amounts of biospecimens .

Action Environment

The efficacy and stability of 3-NPH can be influenced by various environmental factors. For instance, the matrix effects in human serum ranged from 77.1% to 99.0% for 3-NPH derivatives . This suggests that the biological matrix can significantly impact the performance of 3-NPH derivatization .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-8-5-2-1-3-6(4-5)9(10)11/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFILLLZWNHOVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210925 | |

| Record name | 3-Nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrophenylhydrazine | |

CAS RN |

619-27-2 | |

| Record name | (3-Nitrophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

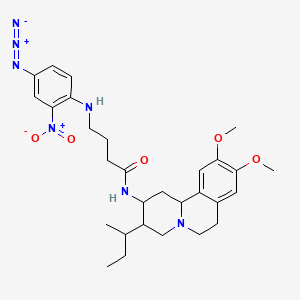

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-nitrophenylhydrazine?

A1: The molecular formula of 3-nitrophenylhydrazine is C6H7N3O2, and its molecular weight is 153.14 g/mol.

Q2: What are the key spectroscopic characteristics of 3-nitrophenylhydrazine?

A2: While the provided research papers primarily focus on the applications of 3-nitrophenylhydrazine derivatives, its key spectroscopic characteristics include:

Q3: How is 3-nitrophenylhydrazine used in analytical chemistry?

A3: 3-Nitrophenylhydrazine is widely employed as a derivatization reagent to enhance the detectability and separation of target analytes in various analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS). [, , , , ]

Q4: Which compound classes can be analyzed using 3-nitrophenylhydrazine derivatization?

A4: 3-Nitrophenylhydrazine reacts with compounds containing carbonyl groups (aldehydes and ketones) and carboxyl groups (carboxylic acids) to form UV-absorbing and readily ionizable derivatives. This property makes it suitable for analyzing various metabolites like short-chain fatty acids (SCFAs), bile acids, sugars, and acylcarnitines. [, , , , , , , , , ]

Q5: Why is 3-nitrophenylhydrazine derivatization preferred for analyzing certain metabolites in LC-MS?

A5: Derivatization with 3-nitrophenylhydrazine enhances the ionization efficiency of target analytes, leading to improved sensitivity and lower detection limits in LC-MS analysis, particularly for compounds like SCFAs that exhibit poor ionization efficiency in their native form. [, , , ]

Q6: Can 3-nitrophenylhydrazine derivatization be used for analyzing complex biological samples?

A6: Yes, this derivatization strategy has been successfully applied to analyze complex biological samples like plasma, urine, feces, milk, and cell cultures. [, , , , , , , ]

Q7: Are there specific advantages of using 3-nitrophenylhydrazine for analyzing trace amounts of metabolites?

A7: The enhanced sensitivity resulting from 3-nitrophenylhydrazine derivatization allows for the analysis of metabolites in trace amounts, making it particularly valuable for studying limited samples like oocytes or specific cell populations. []

Q8: What are the analytical techniques commonly used in conjunction with 3-nitrophenylhydrazine derivatization?

A8: The most commonly employed techniques are high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , , , , , , , , , , , ]

Q9: How does 3-nitrophenylhydrazine derivatization contribute to high-throughput analysis?

A9: The derivatization reaction is typically rapid, and the resulting derivatives are compatible with fast separation techniques like ultra-high performance liquid chromatography (UHPLC), contributing to high-throughput analysis of target compounds. [, , , ]

Q10: Can 3-nitrophenylhydrazine derivatization be used for quantitative analysis?

A10: Yes, by employing stable isotope-labeled internal standards, this approach allows for accurate and precise quantification of target analytes in various matrices. [, , , , , , , ]

Q11: Are there any challenges associated with using 3-nitrophenylhydrazine derivatization?

A11: Potential challenges include matrix effects from complex samples, requiring careful method optimization and validation to ensure accurate and reliable results. [, ]

Q12: How is method validation performed for analytical methods using 3-nitrophenylhydrazine?

A12: Method validation includes assessing parameters like linearity, sensitivity, accuracy, precision, recovery, and stability of the derivatized analytes in the specific matrix being analyzed. [, , , , , , , , ]

Q13: What are the safety considerations for handling 3-nitrophenylhydrazine?

A13: As with any chemical reagent, appropriate safety precautions should be taken when handling 3-nitrophenylhydrazine, including wearing personal protective equipment and working in a well-ventilated area.

Q14: What is known about the environmental impact of 3-nitrophenylhydrazine?

A14: While the provided research papers do not specifically address its environmental impact, proper waste disposal practices are crucial to minimize potential risks.

Q15: Are there any other applications of 3-nitrophenylhydrazine beyond analytical chemistry?

A15: While the research papers primarily focus on analytical applications, 3-nitrophenylhydrazine has been explored in organic synthesis for preparing heterocyclic compounds like pyrazoles. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenoxybenzoic acid [2-oxo-2-(propan-2-ylamino)ethyl] ester](/img/structure/B1228591.png)

![N-(4-ethoxyphenyl)-2-[5-oxo-1-phenyl-3-(2-pyridinylmethyl)-2-sulfanylidene-4-imidazolidinyl]acetamide](/img/structure/B1228594.png)

![2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1228604.png)

![4',4',6'-trimethyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B1228605.png)